molecular formula C29H33N5O3 B13574474 3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide

3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide

Cat. No.: B13574474
M. Wt: 499.6 g/mol
InChI Key: IZAGQAWPQKJTHN-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide is a complex organic compound that features a unique structure combining a pyrazole ring, a naphthalene moiety, and a benzamide group

Preparation Methods

The synthesis of 3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the naphthalene moiety: This step involves the coupling of the pyrazole ring with a naphthalene derivative, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the benzamide group: The final step involves the amidation reaction between the pyrazole-naphthalene intermediate and a benzoyl chloride derivative in the presence of a base.

Industrial production methods would likely optimize these steps for scalability, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-(3-tert-butyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(4-hydroxybutyl)benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H33N5O3

Molecular Weight

499.6 g/mol

IUPAC Name

3-[3-tert-butyl-5-(naphthalen-1-ylcarbamoylamino)pyrazol-1-yl]-N-(4-hydroxybutyl)benzamide

InChI

InChI=1S/C29H33N5O3/c1-29(2,3)25-19-26(32-28(37)31-24-15-9-11-20-10-4-5-14-23(20)24)34(33-25)22-13-8-12-21(18-22)27(36)30-16-6-7-17-35/h4-5,8-15,18-19,35H,6-7,16-17H2,1-3H3,(H,30,36)(H2,31,32,37)

InChI Key

IZAGQAWPQKJTHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC(=C4)C(=O)NCCCCO

Origin of Product

United States

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